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Abstract

Methyl 4-(3-formylphenyl)benzoate is a bi-functional organic compound of significant interest
in synthetic chemistry. Possessing both a methyl ester and a formyl group on a biphenyl
scaffold, it serves as a versatile intermediate in the synthesis of more complex molecules,
including active pharmaceutical ingredients (APIs) and functional materials. This technical
guide provides a comprehensive overview of the chemical properties, a detailed experimental
protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and an analysis of its
expected spectral characteristics. The information presented herein is intended to support
researchers in the effective utilization of this compound in their synthetic endeavors.

Chemical Properties

Methyl 4-(3-formylphenyl)benzoate is a solid at room temperature with a melting point range
of 97-101 °C.[1] It is characterized by the molecular formula C15H1203 and a molecular
weight of approximately 240.25 g/mol .[1] The structural attributes and key identifiers of this
compound are summarized in the tables below.

Table 1: Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1334805?utm_src=pdf-interest
https://www.benchchem.com/product/b1334805?utm_src=pdf-body
https://www.benchchem.com/product/b1334805?utm_src=pdf-body
https://www.sigmaaldrich.com/DE/de/product/aldrich/648515
https://www.sigmaaldrich.com/DE/de/product/aldrich/648515
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Molecular Formula C15H1203 [1]
Molecular Weight 240.25 g/mol [1]
Appearance Solid [1]
Melting Point 97-101 °C [1]
Purity >97% [1]
Table 2: Chemical Identifiers
Identifier Value Reference
CAS Number 221021-36-9 [1]
4-(3-Formylphenyl)benzoic
Synonyms ) [1]
acid methyl ester
1S/C15H1203/c1-18-
InChl 15(17)13-7-5-12(6-8-13)14-4-  [1]
2-3-11(9-14)10-16/h2-10H,1H3
COC(=0O)clccc(ccl)-
SMILES [1]

c2cccc(C=0)c2

Synthesis Methodology: Suzuki-Miyaura Cross-

Coupling

The synthesis of Methyl 4-(3-formylphenyl)benzoate is effectively achieved through a

palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon

bond-forming reaction is widely utilized in the synthesis of biaryl compounds due to its mild

reaction conditions and tolerance of a broad range of functional groups. The reaction couples

an organoboron compound with an organohalide. For the synthesis of the target molecule, 3-

formylphenylboronic acid is coupled with a methyl 4-halobenzoate (e.g., methyl 4-iodobenzoate

or methyl 4-bromobenzoate).
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General Reaction Scheme

Reactants Reagents

Methyl 4-halobenzoate Pd Catalyst Base Solvent

Sghanylphenviboropicigaid (X=1,Bn) (e.g., PA(PPh3)4) (e.9., Na2CO3, K2CO3) (e.g., Toluene/Water)
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Figure 1. General scheme for the Suzuki-Miyaura cross-coupling synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of Methyl 4-(3-
formylphenyl)benzoate.

Materials:

3-Formylphenylboronic acid

o Methyl 4-iodobenzoate (or Methyl 4-bromobenzoate)

o Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4]

e Sodium carbonate (Na2CO3) or Potassium carbonate (K2CO3)
e Toluene

» Ethanol

o Water (degassed)
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Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2S04)

Standard glassware for inert atmosphere synthesis

Procedure:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic
stir bar, add 3-formylphenylboronic acid (1.2 equivalents) and methyl 4-iodobenzoate (1.0
equivalent).

Addition of Catalyst and Base: Add the palladium catalyst, Pd(PPh3)4 (0.05 equivalents),
and the base, sodium carbonate (2.0 equivalents).

Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15
minutes.

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with
ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and
brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl
4-(3-formylphenyl)benzoate.

Synthesis Workflow Diagram
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Figure 2. Experimental workflow for the synthesis of Methyl 4-(3-formylphenyl)benzoate.
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Spectral Characterization

While a comprehensive set of experimentally obtained spectra for Methyl 4-(3-
formylphenyl)benzoate is not readily available in the public domain, its spectral properties can
be reliably predicted based on the analysis of its structural components and comparison with
related molecules.

1H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic
protons, the aldehyde proton, and the methyl ester protons.

Expected Chemical Shifts (in CDCI3):
e Aldehyde Proton (-CHO): A singlet in the region of  9.9-10.1 ppm.

e Aromatic Protons: A complex multiplet pattern in the range of d 7.2-8.2 ppm. The protons on
the formyl-substituted ring will likely appear at slightly different chemical shifts than those on
the methyl benzoate-substituted ring.

e Methyl Protons (-OCH3): A singlet at approximately o 3.9 ppm.

Table 3: Predicted 1H NMR Data

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

Aldehyde 99-10.1 Singlet 1H

Aromatic 7.2-8.2 Multiplet 8H

Methyl Ester ~3.9 Singlet 3H

13C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbons of the aldehyde and
ester, the aromatic carbons, and the methyl carbon.

Expected Chemical Shifts (in CDCI3):
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Aldehyde Carbonyl (C=0):~d 192 ppm

Ester Carbonyl (C=0):~d 166 ppm

Aromatic Carbons:d 125-145 ppm

Methyl Carbon (-OCH3):~0 52 ppm

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the
carbonyl stretching vibrations of the aldehyde and the ester functional groups.

Expected Salient Peaks:

C=0 Stretch (Aldehyde): A strong band around 1700-1715 cm-1.

C=0 Stretch (Ester): A strong band around 1720-1730 cm-1.

C-H Stretch (Aldehyde): Two weak bands around 2820 cm-1 and 2720 cm-1.

C-O Stretch (Ester): Strong bands in the region of 1200-1300 cm-1.

Aromatic C=C Bending: Peaks in the 1450-1600 cm-1 region.

Mass Spectrometry

Under electron ionization (El), the mass spectrum is expected to show a molecular ion peak
(M+) and characteristic fragmentation patterns.

Expected Fragmentation:

Molecular lon (M+): m/z = 240

Loss of Methoxy Radical (--OCHS3): A significant fragment at m/z = 209.

Loss of Formyl Radical (-.CHO): A fragment at m/z = 211.

Further fragmentation of these initial ions would lead to other smaller fragments.
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Logical Relationships in Spectral Analysis

The structural elucidation of Methyl 4-(3-formylphenyl)benzoate relies on the correlation of
data from various spectroscopic techniques. The following diagram illustrates the logical
workflow for confirming the structure.

Mass Spec: IR Spec: 1H NMR: 13C NMR:
Determine Molecular Weight Identify Functional Groups Confirm Proton Environment Confirm Carbon Skeleton
( (

(m/z = 240) C=0 aldehyde, C=0 ester) (Aldehyde, Aromatic, Methyl) 2x C=0, Aromatic, Methyl)

Proposed Structure:
Methyl 4-(3-formylphenyl)benzoate

Click to download full resolution via product page

Figure 3. Logical workflow for the structural elucidation of Methyl 4-(3-
formylphenyl)benzoate.

Applications in Research and Development

As a bifunctional building block, Methyl 4-(3-formylphenyl)benzoate holds potential in various
areas of chemical research and development:

o Pharmaceutical Synthesis: The aldehyde functionality can be readily converted into other
groups (e.g., amines, alcohols, carboxylic acids) or used in cyclization reactions to build
complex heterocyclic scaffolds common in medicinal chemistry. The ester can be hydrolyzed
to the corresponding carboxylic acid, providing another handle for modification, such as

amide bond formation.

e Materials Science: The rigid biphenyl core makes this molecule a candidate for incorporation
into polymers, liquid crystals, or organic light-emitting diode (OLED) materials where specific

electronic and physical properties are desired.
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Conclusion

Methyl 4-(3-formylphenyl)benzoate is a valuable chemical intermediate with well-defined
properties. Its synthesis is accessible through robust and high-yielding methods like the Suzuki-
Miyaura cross-coupling reaction. This guide provides the essential technical information for
researchers to synthesize, characterize, and utilize this compound in their ongoing research
and development projects. The predictive spectral data and detailed protocols serve as a solid
foundation for its application in the synthesis of novel and complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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